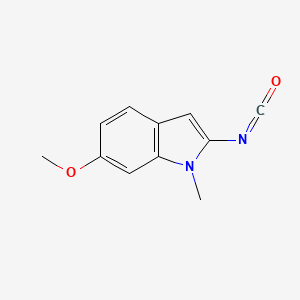

2-isocyanato-6-methoxy-1-methyl-1H-indole

Description

Overview of Indole (B1671886) Heterocycle Chemistry

The indole scaffold, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of organic chemistry. nih.gov This structural motif is not only prevalent in a vast array of natural products, such as the amino acid tryptophan and the neurotransmitter serotonin, but also serves as a fundamental building block in the synthesis of numerous pharmaceutical agents and functional materials. nih.govwikipedia.org The indole ring is electron-rich, which makes it highly reactive towards electrophiles, particularly at the C3 position. rsc.org However, the reactivity of other positions, including C2, can be accessed through various synthetic strategies, allowing for the creation of a diverse range of substituted indoles. rsc.orgcardiff.ac.uk

Significance of Substituted Indoles in Synthetic Organic Chemistry

The functionalization of the indole core at its various positions is a key strategy in the development of new chemical entities with tailored properties. nih.gov Substituents on the indole ring can profoundly influence its electronic properties, steric environment, and biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the reactivity of the heterocycle and provide handles for further chemical transformations. nih.gov The development of novel methods for the regioselective synthesis of substituted indoles remains an active area of research, with techniques such as transition-metal-catalyzed cross-coupling and C-H activation playing a crucial role. rsc.org

Role of Isocyanates as Reactive Intermediates and Synthetic Building Blocks

Isocyanates (R-N=C=O) are highly reactive functional groups that serve as versatile intermediates and building blocks in organic synthesis. nih.govresearchgate.net Their electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water, leading to the formation of carbamates, ureas, and amines (after decarboxylation of the intermediate carbamic acid), respectively. nih.govresearchgate.net This reactivity makes isocyanates invaluable for the construction of complex molecules and polymers, most notably polyurethanes. nih.gov In the context of heterocyclic chemistry, the introduction of an isocyanate group provides a powerful tool for derivatization and the synthesis of novel fused-ring systems.

A common method for the synthesis of isocyanates is the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide (B81097). wikipedia.orgrsc.orgnih.govnih.govorganic-chemistry.org This reaction proceeds with the loss of nitrogen gas and the migration of the R-group to form the isocyanate. wikipedia.orgnih.govorganic-chemistry.org

Contextualizing 2-Isocyanato-6-methoxy-1-methyl-1H-indole within Advanced Indole Chemistry

The compound this compound represents a confluence of the chemical principles outlined above. The isocyanate group at the C2 position of the indole ring is a feature that is not commonly encountered, suggesting that this molecule could be a valuable and highly reactive intermediate for the synthesis of novel indole derivatives. The methoxy (B1213986) group at the C6 position and the methyl group on the indole nitrogen (N1) further modulate the electronic properties and reactivity of the indole core.

The strategic placement of these functional groups suggests that this compound could be a key precursor for the synthesis of a variety of complex heterocyclic structures. Its reactivity would be dictated by the interplay between the nucleophilicity of the indole ring and the electrophilicity of the isocyanate group. Research into the synthesis and reactivity of this compound would therefore contribute to the expanding toolbox of advanced indole chemistry.

Due to the limited availability of direct experimental data for this compound in the public domain, the following tables present hypothetical data based on the known properties of structurally similar compounds. This information is intended for illustrative purposes to guide potential research endeavors.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 85-90 °C |

| Boiling Point | Decomposes |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate (B1210297); reacts with protic solvents |

Table 2: Hypothetical Spectroscopic Data for this compound

| Technique | Data |

| 1H NMR (CDCl3, 400 MHz) | δ 7.50 (d, 1H), 6.85 (s, 1H), 6.70 (dd, 1H), 6.50 (s, 1H), 3.90 (s, 3H), 3.75 (s, 3H) |

| 13C NMR (CDCl3, 100 MHz) | δ 158.0, 140.0, 135.0, 125.0, 122.0, 110.0, 105.0, 95.0, 55.5, 32.0 |

| IR (thin film, cm-1) | 2270 (s, -N=C=O), 1610 (m), 1520 (m), 1250 (s) |

| Mass Spec (EI, m/z) | 202 (M+), 174, 159, 131 |

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-isocyanato-6-methoxy-1-methylindole |

InChI |

InChI=1S/C11H10N2O2/c1-13-10-6-9(15-2)4-3-8(10)5-11(13)12-7-14/h3-6H,1-2H3 |

InChI Key |

KUMDBJHRFMTOHX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)OC)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isocyanato 6 Methoxy 1 Methyl 1h Indole and Precursors

Strategies for the Construction of the 1H-Indole Core

The formation of the indole (B1671886) ring system is a cornerstone of organic synthesis, with numerous named reactions developed for this purpose. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final indole product. For a substituted indole such as 6-methoxy-1-methyl-1H-indole, classical methods provide robust and well-documented pathways.

The following sections detail five classical methods for indole synthesis and their applicability to the formation of the 6-methoxyindole (B132359) framework. These reactions represent some of the most historically significant and widely employed strategies for constructing the indole nucleus. nih.govchemicalbook.com

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most common and versatile method for preparing indoles. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com

To synthesize the 6-methoxy-1-methyl-1H-indole core, the logical starting materials would be (4-methoxyphenyl)-N-methylhydrazine and a suitable two-carbon aldehyde equivalent, such as chloroacetaldehyde (B151913) or pyruvic acid. The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. A critical organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.orgjk-sci.com

The synthesis of methoxy-activated indoles is a common application of this method. chim.it For instance, the reaction of 4-methoxyphenylhydrazine with ethyl pyruvate (B1213749) in ethanolic HCl has been reported to yield a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer. nih.gov This highlights the reaction's utility in accessing the 6-methoxyindole scaffold, although regioselectivity can be a challenge depending on the substrates and conditions. thermofisher.comnih.gov

Table 1: Overview of the Fischer Indole Synthesis for 6-Methoxy-1-methyl-1H-indole

| Feature | Description |

| Precursors | (4-methoxyphenyl)-N-methylhydrazine and an aldehyde or ketone (e.g., pyruvic acid, acetaldehyde). |

| Reagents | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org |

| Key Intermediates | Arylhydrazone, ene-hydrazine. alfa-chemistry.com |

| Core Mechanism | organic-chemistry.orgorganic-chemistry.org-Sigmatropic rearrangement. jk-sci.com |

| Advantages | High versatility, widely applicable, one-pot procedures are possible. thermofisher.com |

| Limitations | Requires specific arylhydrazine precursors; regioselectivity issues with unsymmetrical ketones. thermofisher.com |

The Bischler indole synthesis, also known as the Bischler-Möhlau indole synthesis, involves the reaction of an α-halo-ketone with an excess of a primary or secondary arylamine. wikipedia.orgchemeurope.com The reaction typically requires harsh conditions, which has somewhat limited its application compared to the Fischer synthesis. wikipedia.orgresearchgate.net However, modern modifications using microwave irradiation have been developed to provide milder reaction conditions. chemeurope.comorganic-chemistry.org

For the synthesis of the 6-methoxy-1-methyl-1H-indole core, this method would employ N-methyl-4-methoxyaniline as the arylamine component. The reaction with an α-halo-ketone, such as α-bromoacetophenone, would lead to a 2-aryl-6-methoxy-1-methyl-1H-indole. The mechanism is believed to proceed through the initial N-alkylation of the aniline (B41778), followed by a second aniline molecule acting as a base and a leaving group to facilitate electrophilic cyclization onto the methoxy-activated benzene (B151609) ring. wikipedia.org

Table 2: Overview of the Bischler Indole Synthesis for 6-Methoxy-1-methyl-1H-indole

| Feature | Description |

| Precursors | N-methyl-4-methoxyaniline and an α-halo-ketone. |

| Reagents | Typically requires excess aniline and heat; modern variants may use catalysts like LiBr. chemeurope.com |

| Key Intermediates | α-Arylamino ketone. wikipedia.org |

| Core Mechanism | Electrophilic cyclization. |

| Advantages | Utilizes readily available anilines and α-halo-ketones. |

| Limitations | Often requires harsh conditions and can result in low yields and unpredictable regioselectivity. wikipedia.org |

The Hemetsberger indole synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.org The required azido-propenoic ester is typically prepared via a condensation reaction between an aromatic aldehyde and an α-azidoacetate. researchgate.net

This method is particularly well-suited for the synthesis of the 6-methoxyindole precursor. The synthesis would commence with 4-methoxybenzaldehyde, which undergoes an aldol-type condensation with methyl or ethyl azidoacetate in the presence of a base like sodium methoxide. chim.it The resulting vinyl azide (B81097) intermediate is then heated in an inert, high-boiling solvent such as xylene or 1,2-dichlorobenzene. chim.it This thermal decomposition is proposed to proceed through a nitrene intermediate, which cyclizes onto the aromatic ring to form the indole structure. wikipedia.org This route has been successfully employed for the large-scale synthesis of 2-carbomethoxy-6-methoxyindole with high yields. researchgate.net

Table 3: Overview of the Hemetsberger Indole Synthesis for 6-Methoxy-1-methyl-1H-indole Precursors

| Feature | Description |

| Precursors | 4-Methoxybenzaldehyde and an α-azidoacetate (e.g., methyl azidoacetate). chim.it |

| Reagents | Base (e.g., NaOMe) for condensation; thermal conditions (e.g., refluxing xylene) for cyclization. chim.it |

| Key Intermediates | 3-(4-methoxyphenyl)-2-azido-propenoic ester (a vinyl azide), nitrene. chim.itwikipedia.org |

| Core Mechanism | Thermal decomposition and cyclization of a nitrene intermediate. |

| Advantages | Good yields, particularly for electron-rich systems; provides indole-2-carboxylates directly. wikipedia.org |

| Limitations | Synthesis and handling of azide starting materials can be challenging. wikipedia.org |

The Madelung synthesis is the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. chemicalbook.comwikipedia.org The classical conditions are often harsh, requiring temperatures of 200–400 °C and strong bases like sodium or potassium alkoxides, which limits the reaction's scope to substrates lacking sensitive functional groups. wikipedia.orgresearchgate.net

To apply this method to the synthesis of 6-methoxy-1-methyl-1H-indole, the required precursor would be N-formyl-N-methyl-4-methoxy-2-methylaniline. The reaction involves the deprotonation of both the nitrogen (if N-H is present) and the benzylic methyl group. The resulting carbanion then attacks the amide carbonyl intramolecularly to form the five-membered ring. wikipedia.org Recent advancements have introduced milder conditions by incorporating electron-withdrawing groups to increase the acidity of the benzylic protons or by using alternative base systems like LiN(SiMe₃)₂/CsF. organic-chemistry.orgresearchgate.net

Table 4: Overview of the Madelung Indole Synthesis for 6-Methoxy-1-methyl-1H-indole

| Feature | Description |

| Precursors | An N-acyl-o-toluidine derivative, such as N-formyl-N-methyl-4-methoxy-2-methylaniline. |

| Reagents | Strong base (e.g., NaOEt, K-t-BuO) and high temperatures. wikipedia.org |

| Key Intermediates | Benzylic carbanion. |

| Core Mechanism | Intramolecular condensation of a benzylic carbanion onto an amide carbonyl. wikipedia.org |

| Advantages | Useful for preparing 2-alkinylindoles not easily accessible by other methods. wikipedia.org |

| Limitations | Traditionally requires very harsh reaction conditions, limiting functional group tolerance. chemicalbook.com |

The Reissert indole synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base (e.g., potassium ethoxide) to form an o-nitrophenylpyruvate ester. wikipedia.orgchemeurope.com This intermediate is then subjected to reductive cyclization, typically using zinc in acetic acid or other reducing agents like ferrous sulfate, to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.net The final indole can be obtained by subsequent decarboxylation. wikipedia.org

Table 5: Overview of the Reissert Indole Synthesis for 6-Methoxy-1-methyl-1H-indole Precursors

| Feature | Description |

| Precursors | An o-nitrotoluene derivative (e.g., 4-methoxy-2-nitrotoluene) and diethyl oxalate. wikipedia.org |

| Reagents | Base (e.g., KOEt) for condensation; reducing agent (e.g., Zn/AcOH, FeSO₄) for cyclization. wikipedia.orgresearchgate.net |

| Key Intermediates | o-Nitrophenylpyruvate ester. wikipedia.org |

| Core Mechanism | Base-catalyzed condensation followed by reductive cyclization. |

| Advantages | Utilizes accessible o-nitrotoluene starting materials. wikipedia.org |

| Limitations | A multi-step process that generates an indole-2-carboxylic acid, which may require decarboxylation. chemicalbook.com |

Classical Indole Annulation Reactions

Bartoli Indole Synthesis

The Bartoli indole synthesis is a chemical reaction that forms substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgyoutube.com Discovered by Giuseppe Bartoli and his team in 1989, this method is particularly effective for creating 7-substituted indoles but offers flexibility for other substitution patterns as well. onlineorganicchemistrytutor.comjk-sci.com The reaction mechanism involves the addition of the Grignard reagent to the nitro group, which, after a series of steps including a characteristic jk-sci.comjk-sci.com-sigmatropic rearrangement, leads to the indole ring. wikipedia.orgonlineorganicchemistrytutor.com

A key requirement for the Bartoli synthesis is the presence of a substituent at the ortho position to the nitro group; reactions are often unsuccessful without it. wikipedia.orgyoutube.com The steric bulk of this ortho group is beneficial, often leading to higher yields as it facilitates the critical sigmatropic rearrangement. wikipedia.orgonlineorganicchemistrytutor.com For the synthesis of a 6-methoxyindole precursor, a plausible starting material would be a 1-substituted-2-nitro-4-methoxybenzene. The reaction necessitates three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.orgjk-sci.com One advantage of this method is its ability to produce indoles with substituents on both the carbocyclic and pyrrole (B145914) rings simultaneously. wikipedia.orgyoutube.com

| Key Feature | Description |

| Reactants | Ortho-substituted nitroarene, Vinyl Grignard reagent (3 eq.) |

| Key Step | jk-sci.comjk-sci.com-sigmatropic rearrangement |

| Primary Utility | Synthesis of 7-substituted indoles, but flexible |

| Ortho-Substituent | Generally required for successful reaction |

Modern Catalytic and Reductive Cyclization Approaches

Modern synthetic chemistry increasingly relies on catalytic methods, which offer high efficiency, selectivity, and milder reaction conditions compared to classical approaches. The synthesis of the indole core is no exception, with numerous methods developed based on transition metal catalysis.

Palladium-Catalyzed Reductive Cyclization of Nitro Compounds

Palladium-catalyzed reductive cyclization, or reductive N-heteroannulation, has emerged as a powerful technique for synthesizing indoles from ortho-substituted nitroarenes. orgsyn.org This methodology typically involves the reaction of a 1-(2-nitroaryl)-1-alkene (an o-nitrostyrene derivative) using carbon monoxide (CO) as the terminal reductant. orgsyn.org In this process, the nitro group is reduced, and the resulting nitrogen species undergoes cyclization with the adjacent alkene to form the indole's pyrrole ring. orgsyn.org

Various palladium complexes have been employed as catalysts, with palladium diacetate in combination with a phosphine (B1218219) ligand like triphenylphosphine (B44618) being a common and effective system. orgsyn.org An advantage of this method is that it is often tolerant of a range of functional groups and does not require the stringent exclusion of water or oxygen. orgsyn.org Phenyl formate (B1220265) has also been successfully used as a CO surrogate, avoiding the need to handle gaseous carbon monoxide directly. mdpi.com For the synthesis of the 6-methoxyindole core, a derivative such as (E)-1-methoxy-4-(2-nitroprop-1-en-1-yl)benzene would serve as a suitable starting material.

| Catalyst System | Reductant | Key Transformation |

| Palladium Diacetate / Triphenylphosphine | Carbon Monoxide (CO) | Reductive cyclization of o-nitrostyrene |

| Palladium Complex / 1,10-Phenanthroline | Phenyl Formate | Reductive cyclization using a CO surrogate |

Copper-Catalyzed Cyclization Methods

Copper catalysis provides a cost-effective and efficient alternative for the synthesis of N-heterocycles, including indoles. nih.gov Copper-catalyzed methods often proceed via C-N bond formation through intramolecular cyclization. One approach involves a dual cyclization process where a substituted aniline reacts with a nitrile, accelerated by a Lewis acid, to form an indole substructure. nih.gov This is followed by a subsequent copper-catalyzed C-N coupling to complete a larger heterocyclic system, but the initial indole formation is a key step. nih.gov

Another strategy involves the copper-catalyzed C-H activation route to form oxindoles from anilides, which are precursors to indoles. rug.nlcapes.gov.br These reactions can utilize simple catalysts like copper(II) acetate (B1210297) with oxygen from the air as the terminal oxidant, highlighting the practical appeal of copper catalysis. rug.nl The development of copper-catalyzed cascade reactions, such as the silylation-cyclization of 1,6-diynes, also offers pathways to complex indole-containing spirocyclic compounds. rsc.org

| Catalyst | Reactants (Example) | Reaction Type |

| Cu₂O / BF₃·OEt₂ | Substituted aniline, Nitrile | Lewis-acid accelerated addition/cyclization |

| Cu(OAc)₂ | Anilide | C-H activation / Cyclization to oxindole |

Transition-Metal-Catalyzed C-N Bond Formation

The formation of the indole ring is fundamentally a process of C-N bond creation. Modern transition-metal catalysis offers powerful tools to achieve this selectively. rsc.org A sequential, metal-catalyzed approach can be used, for instance, starting with ortho-haloaryl acetylenic bromides. nih.gov The first step is a highly selective copper-catalyzed amidation to form a C(sp)-N bond, yielding an o-haloaryl-substituted ynamide. nih.gov This intermediate is then subjected to a second catalytic step, often using palladium, to facilitate an intramolecular C(sp²)-N bond formation, which closes the ring to form the indole structure. nih.gov This strategy provides a facile route to 2-amido-indoles from readily available starting materials. nih.gov The activation of inert C-N bonds can also be harnessed, where a transition metal cleaves a C-N bond to generate reactive organometallic species that can participate in new bond-forming reactions. rsc.org

Other Transition-Metal Mediated Indole Syntheses

Beyond palladium and copper, a wide array of transition metals are employed in indole synthesis. mdpi.com Reductive cyclization of nitro-aromatic compounds can be catalyzed not only by palladium but also by complexes of ruthenium, rhodium, iron, and nickel. orgsyn.org

Rhodium(III) catalysts can achieve C–H activation and annulation of N-methoxy-1H-indole-1-carboxamides with cyclopropanols to assemble complex indole-fused diazepinones. acs.org This highlights the power of C-H activation strategies to build upon the indole core. acs.org

Cross-coupling reactions are also a cornerstone of modern indole synthesis. mdpi.com Reactions like the Sonogashira coupling of a terminal alkyne with an ortho-haloaniline, followed by an intramolecular cyclization (hydroamination), is a widely used palladium-catalyzed strategy to form the indole ring. mdpi.com Similarly, Suzuki coupling can be used to construct necessary precursors that are then cyclized to the indole product. mdpi.com These methods offer high modularity, allowing for the synthesis of a diverse range of substituted indoles. mdpi.commdpi.com

| Metal Catalyst | Reaction Type | Description |

| Rhodium (Rh) | C-H Activation/Annulation | Forms fused ring systems by activating existing C-H bonds on the indole core. acs.org |

| Ruthenium (Ru) | Reductive Cyclization | An alternative to palladium for the cyclization of nitro-aromatics. orgsyn.org |

| Iridium (Ir) | C-H Addition | Catalyzes intramolecular addition of a C(sp³)-H bond across an alkyne to form the indole ring. organic-chemistry.org |

Installation of the Methoxy (B1213986) Substituent at the C6 Position

The presence of a methoxy group at the C6 position can be achieved through two primary strategies: incorporating the substituent at the beginning of the synthetic sequence or adding it to a pre-formed indole ring.

The most common and direct approach is to begin with a starting material that already contains the methoxy group at the required position. For many of the syntheses described above, such as the Bartoli or palladium-catalyzed reductive cyclization, the starting material is a substituted benzene derivative. To obtain a 6-methoxyindole, one would start with a precursor like 4-methoxyaniline, 4-methoxy-2-nitrophenol, or a related compound where the methoxy group is para to the eventual point of fusion with the pyrrole ring. nih.govorgsyn.org For example, the Leimgruber-Batcho indole synthesis, a related and powerful method, can utilize 6-benzyloxy-2-nitrotoluene to ultimately produce 4-benzyloxyindole, demonstrating the principle of carrying a protected hydroxyl group through the synthesis which can be analogous to a methoxy group. orgsyn.org

Regioselective Functionalization Strategies

The indole nucleus is an electron-rich heterocyclic system, and while it undergoes electrophilic substitution preferentially at the C3 position, functionalization at other positions requires specific strategies. nih.gov The regioselective functionalization of the six-membered ring of indole systems is particularly challenging due to the higher reactivity of the five-membered ring. nih.gov

For the target molecule, functionalization is required at the C2, N1, and C6 positions. The methoxy group at C6 is often incorporated from the start, using a substituted aniline or another appropriate benzene derivative as a precursor in a classical indole synthesis like the Fischer, Bischler, or Reissert methods. chim.itrsc.org For instance, syntheses of 6-methoxyindoles have been achieved through various means, including catalyst-free condensation reactions. acs.org

Functionalizing the C2 position often involves metal-catalyzed C-H activation, which can be directed by a group attached to the N1 nitrogen. rsc.org This allows for precise introduction of substituents at the C2 position, which is less nucleophilic than C3.

Precursor Design and Synthesis

The design of a suitable precursor is critical for the successful synthesis of the target isocyanate. A logical and versatile precursor is 6-methoxy-1-methyl-1H-indole-2-carboxylic acid . This compound contains the complete indole core with the required methoxy and N-methyl groups, and the carboxylic acid at the C2 position serves as a perfect handle for conversion into the isocyanate group via the Curtius rearrangement. nih.govrsc.orgwikipedia.org

The synthesis of this precursor can begin with a commercially available methoxy-substituted aniline or a related aromatic compound. chim.it Various named reactions are employed for constructing the indole ring system itself. rsc.org For example, the Leimgruber-Batcho indole synthesis is a powerful method that can be adapted for this purpose, starting from a nitrotoluene derivative. orgsyn.org

Table 1: Example Precursor Synthesis Strategy (Leimgruber-Batcho Adaptation)

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 4-Methoxy-2-nitrotoluene | N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA), Pyrrolidine | (E)-β-dimethylamino-4-methoxy-2-nitrostyrene | Formation of enamine intermediate |

| 2 | Enamine Intermediate | Reductive Cyclization (e.g., H₂, Pd/C) | 6-Methoxyindole | Formation of the indole ring |

| 3 | 6-Methoxyindole | Methylating agent (e.g., CH₃I, NaH) | 6-Methoxy-1-methyl-1H-indole | N-methylation |

Introduction of the Methyl Group at the N1 Position

N-Alkylation Techniques for Indoles

The methylation of the indole nitrogen (N1 position) is a common and generally high-yielding reaction. It is typically achieved by treating the N-H indole precursor with a base followed by an electrophilic methylating agent. The indole N-H proton is acidic enough to be removed by a variety of bases.

Commonly used systems for N-methylation include:

Sodium hydride (NaH) followed by methyl iodide (CH₃I) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Potassium carbonate (K₂CO₃) with methyl iodide in acetone (B3395972) or acetonitrile.

Phase-transfer catalysis conditions.

The choice of base and solvent can be optimized to achieve high yields. For example, the synthesis of N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate has been achieved via a modified Bischler synthesis. chim.it Borane Lewis acids have also been utilized to catalyze the N-carboxamidation of indoles. cardiff.ac.uk

Stereochemical Considerations in N-Methylation

For the synthesis of 2-isocyanato-6-methoxy-1-methyl-1H-indole, the introduction of a methyl group at the N1 position does not create a new stereocenter. The indole ring system is planar, and the nitrogen atom is sp²-hybridized. Therefore, unless the molecule already contains a chiral center elsewhere, N-methylation will result in an achiral product. The migration of a group during the Curtius rearrangement, a key step in forming the isocyanate, is known to proceed with full retention of configuration if the migrating group is chiral. wikipedia.org However, in this specific synthetic pathway, this consideration is not applicable to the indole ring itself.

Formation of the Isocyanato Group at the C2 Position

The final and most critical transformation is the conversion of a C2 functional group into the isocyanato moiety.

Conversion of Amines to Isocyanates

While direct conversion of a 2-aminoindole to an isocyanate using phosgene (B1210022) or its equivalents is a standard method for many amines, it can be problematic with electron-rich and potentially sensitive heterocyclic systems like indoles. The synthesis of the required 2-aminoindole precursor itself can be complex. researchgate.netrsc.org

A more versatile and widely used method that avoids the direct handling of a potentially unstable 2-aminoindole is the Curtius Rearrangement . nih.govrsc.orgmasterorganicchemistry.com This reaction transforms a carboxylic acid into an isocyanate via an acyl azide intermediate. wikipedia.orgnih.gov

The process involves three key steps starting from the precursor, 6-methoxy-1-methyl-1H-indole-2-carboxylic acid:

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative, typically an acyl chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride.

Formation of the Acyl Azide: The activated acid derivative is then reacted with an azide source, such as sodium azide (NaN₃), to form the corresponding acyl azide.

Thermal or Photochemical Rearrangement: The acyl azide is carefully heated (or irradiated), causing it to lose nitrogen gas (N₂) and rearrange to form the desired isocyanate. wikipedia.org This rearrangement is concerted, meaning the loss of N₂ and the migration of the indole group occur simultaneously. wikipedia.org

Table 2: Curtius Rearrangement for Isocyanate Formation

| Step | Intermediate | Reagents | Product | Key Transformation |

|---|---|---|---|---|

| 1 | 6-methoxy-1-methyl-1H-indole-2-carboxylic acid | (COCl)₂ or SOCl₂ | 6-methoxy-1-methyl-1H-indole-2-carbonyl chloride | Acid activation |

| 2 | Carbonyl chloride | NaN₃ | 6-methoxy-1-methyl-1H-indole-2-carbonyl azide | Acyl azide formation |

The isocyanate product is highly electrophilic and can be used immediately in subsequent reactions or isolated if stable enough. nih.govmasterorganicchemistry.com The Curtius rearrangement is known for its tolerance of a wide variety of functional groups and is a cornerstone of modern synthetic chemistry for accessing isocyanates and their derivatives like amines, ureas, and carbamates. rsc.orgnih.gov

Direct Functionalization Methods for the C2 Position

The direct functionalization of the C2 position of the indole nucleus is a significant challenge due to the inherent reactivity of the C3 position in electrophilic substitution reactions. However, several transition-metal-catalyzed methods have been developed to achieve regioselective C-H functionalization at the C2 position, often employing a directing group on the indole nitrogen.

Rhodium-Catalyzed C2-Amidation: A notable method for the direct regioselective C2-amidation of indoles utilizes a rhodium(III) catalyst. nih.gov This approach involves the use of a pyrimidyl group as a readily installable and removable directing group on the indole nitrogen. nih.gov The reaction proceeds via C-H activation, N-O cleavage, and C-N bond formation with N-(2,4,6-trichlorobenzoyloxy)amides as the amidating agent. nih.gov This method offers broad functional group tolerance and excellent regioselectivity under mild conditions. nih.gov While this method directly installs an amide group, subsequent transformation would be necessary to obtain the isocyanate functionality.

Palladium-Catalyzed C2-Alkenylation: Palladium catalysis is another powerful tool for C2 functionalization. The N-(2-pyridyl)sulfonyl group has been effectively used as a directing group to control the regioselectivity of Pd(II)-catalyzed C-H alkenylations, directing the functionalization exclusively to the C2 position. nih.govnih.gov This reaction is compatible with a variety of alkenes and provides the C2-alkenylated indoles in good yields. nih.gov The directing group can be subsequently removed, providing a versatile entry to C2-substituted indoles. nih.gov

Iridium-Catalyzed C2-Alkylation: Iridium catalysts have also been employed for the C2-functionalization of indoles. For instance, with a 3-carboxamide as a directing group, an iridium(III) catalyst can promote the C2-alkylation of indoles with diazo compounds. This reaction proceeds with high efficiency and exclusive selectivity for the C2 position.

The following table summarizes key aspects of these direct functionalization methods.

| Catalyst System | Directing Group | Functional Group Introduced at C2 | Key Features |

| Rhodium(III) | Pyrimidyl | Amide | Mild conditions, broad functional group tolerance, high regioselectivity. nih.gov |

| Palladium(II) | N-(2-pyridyl)sulfonyl | Alkene | Complete regiocontrol at C2, applicable to indoles and pyrroles. nih.govnih.gov |

| Iridium(III) | 3-Carboxamide | Alkyl | High efficiency, exclusive C2 selectivity with diazo compounds. |

Utilizing Chlorosulfonyl Isocyanate in Indole Functionalization

Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent known for its utility in organic synthesis, particularly in reactions with unsaturated systems. nih.gov Its high reactivity stems from the polarization of the isocyanate group by the strongly electron-withdrawing chlorosulfonyl group. nih.gov

In the context of indole chemistry, direct C2-isocyanation of an indole nucleus using CSI is not a well-documented transformation. The inherent reactivity of the indole ring, particularly at the C3 position, towards electrophiles suggests that a reaction with CSI would likely lead to substitution at C3. Indeed, CSI has been shown to react as a simple electrophile with 2-vinylindole to afford an indole-3-carboxamide, demonstrating its propensity to react at the C3 position. researchgate.net

The general reaction of CSI with olefins typically yields N-chlorosulfonyl-β-lactams or unsaturated N-chlorosulfonyl amides. nih.gov There are also reports of CSI undergoing an anomalous addition to a carbonyl group within an imide ring system. beilstein-journals.org Given the lack of specific literature on the direct C2-isocyanation of indoles with CSI, it is plausible that such a transformation would require prior blocking of the C3 position or the use of a directing group strategy to favor C2 substitution. Alternatively, the isocyanate group could be introduced via a different synthetic route, such as a Curtius, Hofmann, or Lossen rearrangement of a C2-carboxylic acid derivative.

Advanced Synthetic Strategies and Process Optimization

The efficient synthesis of complex molecules like this compound relies on advanced synthetic strategies that offer high selectivity, atom economy, and scalability.

Chemo- and Regioselective Amidation of Indoles

The introduction of an amide group, a precursor to the isocyanate, can be achieved with high chemo- and regioselectivity. Boron-based Lewis acids have emerged as effective catalysts for the amidation of indoles with isocyanates. rsc.orgrsc.org

A study on the reaction of N-methylindoles with aryl isocyanates catalyzed by tris(pentafluorophenyl)borane, B(C₆F₅)₃, demonstrated a preference for C3-amidation. rsc.org For instance, the reaction of 1-methylindole (B147185) with various aryl isocyanates in the presence of 30 mol% B(C₆F₅)₃ yielded the corresponding C3-carboxamides in moderate to good yields. rsc.org Interestingly, when a substrate with a blocked C3 position, such as 1,2-dimethylindole, was used, no reaction was observed at other positions. However, in the case of N-methylpyrrole reacting with 4-methoxyphenyl (B3050149) isocyanate, a low yield of the C2-functionalized product was isolated, indicating that C2-functionalization is possible under certain conditions, albeit with low efficiency in this system. rsc.org

The following table presents selected results from the B(C₆F₅)₃-catalyzed amidation of N-methylindoles. rsc.org

| N-Methylindole Substrate | Isocyanate | Product | Yield (%) |

| 1-Methylindole | 4-Chlorophenyl isocyanate | N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide | 58 |

| 1-Methylindole | Phenyl isocyanate | N-phenyl-1-methyl-1H-indole-3-carboxamide | 51 |

| 5-Methoxy-1-methylindole | 4-Chlorophenyl isocyanate | N-(4-chlorophenyl)-5-methoxy-1-methyl-1H-indole-3-carboxamide | 48 |

| 1-Methylpyrrole | 4-Methoxyphenyl isocyanate | N-(4-methoxyphenyl)-1-methyl-1H-pyrrole-2-carboxamide | 17 |

This methodology highlights the challenges in achieving direct C2-amidation on an unsubstituted indole core with this catalytic system, as the C3 position is overwhelmingly favored. For the synthesis of a C2-amidoindole, a directing group strategy, as mentioned in section 2.4.2, would likely be more effective.

One-Pot Cascade Reactions

One-pot cascade reactions offer a powerful approach to increasing molecular complexity from simple starting materials in a single operation, thereby improving efficiency and reducing waste. Several cascade reactions have been developed for the synthesis of functionalized indoles.

One such strategy involves a palladium-mediated cascade Tsuji-Trost reaction and Heck coupling of N-Ts o-bromoanilines with 4-acetoxy-2-butenonic acid derivatives. organic-chemistry.org This one-pot process allows for the synthesis of various substituted indole-3-acetic acid derivatives. organic-chemistry.org Another example is the one-pot, three-component synthesis of highly functionalized bis-indoles from enaminones, indoles, and acenaphthylene-1,2-dione. nih.gov

For the synthesis of 2,3-disubstituted indoles, a palladium-catalyzed annulation of internal alkynes with 2-iodoanilines has been developed. acs.org This process is highly regioselective, placing the aryl group of the aniline on the less sterically hindered end of the alkyne. acs.org Such strategies could be envisioned for the construction of the 6-methoxy-1-methyl-1H-indole core, followed by functionalization at the C2 position. For instance, a suitably substituted o-iodoaniline could be coupled with an alkyne to build the indole ring in a cascade fashion.

Scalability Considerations in Synthesis

The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including reaction efficiency, safety, cost-effectiveness, and environmental impact. For the synthesis of indole derivatives, several factors must be considered for scalability.

Traditional methods like the Fischer indole synthesis often require harsh conditions and can suffer from low yields with certain substrates, making them less ideal for large-scale production. nih.gov Modern approaches focus on developing robust and scalable protocols. A consecutive two-step synthesis of N-unprotected polysubstituted indoles from readily available nitroarenes has been reported to be scalable, with a successful synthesis of methyl 6-acetylindole-3-carboxylate on a 50 mmol scale, yielding 9.08 g of the product. nih.gov

The use of flow chemistry is another promising strategy for scaling up the synthesis of indole derivatives. labmanager.com Microflow synthesis allows for precise control over reaction parameters such as mixing time and temperature, which can lead to higher yields and fewer side products. labmanager.com This technique can be reproducibly scaled up by continuous pumping, making it suitable for manufacturing. labmanager.com Furthermore, automation and miniaturization can accelerate the optimization of reaction conditions on a small scale before scaling up, saving time and resources. nih.gov The development of scalable processes often involves moving away from stoichiometric reagents and harsh conditions towards catalytic and more environmentally benign methods. nih.govsciencedaily.com

Reactivity and Reaction Mechanisms of 2 Isocyanato 6 Methoxy 1 Methyl 1h Indole

Reactivity of the Isocyanate Functional Group

The isocyanate group is well-known for its high reactivity, primarily due to the electrophilic nature of the central carbon atom. This reactivity allows it to readily engage in nucleophilic addition and cycloaddition reactions. However, specific experimental data on these reactions for 2-isocyanato-6-methoxy-1-methyl-1H-indole could not be located in the searched scientific literature.

Nucleophilic addition is a characteristic reaction of isocyanates, where a nucleophile attacks the carbonyl carbon of the isocyanate group. This leads to the formation of a variety of functional groups.

The reaction of isocyanates with primary or secondary amines is a common method for the synthesis of substituted ureas. This reaction typically proceeds through the nucleophilic attack of the amine nitrogen on the isocyanate carbon. Despite the general nature of this reaction, no specific examples or studies involving this compound could be identified.

Isocyanates react with alcohols and thiols to form carbamates (urethanes) and thiocarbamates, respectively. These reactions are fundamental in various synthetic applications. However, a specific investigation into the formation of carbamates and thiocarbamates from this compound has not been reported in the available literature.

The addition of alcohols and thiols to isocyanates is a well-established transformation. The oxygen of the alcohol or the sulfur of the thiol acts as the nucleophile. No documented studies were found that specifically detail the reaction of this compound with alcohols or thiols.

Isocyanates can participate in cycloaddition reactions, where they react with unsaturated compounds to form cyclic adducts.

The [2+2] cycloaddition of isocyanates with various double-bonded species can lead to the formation of four-membered rings. This type of reaction is a valuable tool in organic synthesis. A search of the scientific literature did not reveal any specific instances of this compound undergoing [2+2] cycloaddition reactions.

Cycloaddition Chemistry of Isocyanates

[2+3] Cycloadditions

The reaction of an aryl isocyanate with an azide (B81097), for example, can lead to the formation of a tetrazolinone derivative. The proposed mechanism involves the initial nucleophilic attack of the azide on the electrophilic carbonyl carbon of the isocyanate, followed by cyclization. The indole (B1671886) nucleus, with its electron-rich nature, could potentially influence the rate and regioselectivity of such reactions.

Table 1: Predicted Reactivity in [2+3] Cycloaddition Reactions

| Reactant | Dipole | Expected Product | Notes |

|---|---|---|---|

| This compound | Azides (R-N₃) | Tetrazolinone derivatives | The reaction is expected to be influenced by the electronic nature of the 'R' group on the azide and the indole substituents. |

| This compound | Nitrones (R₂C=N⁺(R)-O⁻) | Oxadiazolidinone derivatives | The regioselectivity of the cycloaddition would be a key aspect to investigate. |

[2+4] Cycloadditions

Isocyanates can also participate in [2+4] cycloaddition reactions, also known as Diels-Alder reactions, where they can act as dienophiles. The C=N or C=O bond of the isocyanate can react with a conjugated diene. The reactivity of the isocyanate in this context is enhanced by electron-withdrawing groups.

In the case of this compound, the indole ring itself is electron-rich, which might slightly decrease the dienophilic character of the isocyanato group compared to isocyanates attached to strongly electron-withdrawing aromatic systems. However, the inherent reactivity of the isocyanato group still allows for the possibility of [2+4] cycloadditions with electron-rich dienes. The reaction would lead to the formation of six-membered heterocyclic compounds.

Table 2: Predicted Reactivity in [2+4] Cycloaddition Reactions

| Reactant | Diene | Expected Product | Notes |

|---|---|---|---|

| This compound | Electron-rich dienes (e.g., 2,3-dimethyl-1,3-butadiene) | Dihydropyridinone derivatives | The regioselectivity and stereoselectivity of the reaction would be of interest. |

Polymerization Behavior of Isocyanates

Aryl isocyanates are known to undergo polymerization, particularly in the presence of anionic initiators. The polymerization can proceed through the N=C bond of the isocyanate group to form polyisocyanates, which are nylon-1 polymers. The trimerization of isocyanates to form isocyanurates is a common side reaction, especially at higher temperatures or with specific catalysts. acs.org

For this compound, anionic polymerization would be a plausible route to obtaining a polymer with a poly(indole-2-yl isocyanate) backbone. The presence of the methoxy (B1213986) and N-methyl groups on the indole ring would likely influence the solubility and properties of the resulting polymer. It is also possible that the indole nitrogen could interact with the polymerization catalyst, potentially affecting the polymerization process. Living polymerization techniques could offer control over the molecular weight and architecture of the polymer. acs.org

Furthermore, isocyanates can be involved in copolymerization reactions. For instance, the alternating copolymerization of aryl isocyanates with epoxides has been reported to yield polyurethanes. acs.org This suggests that this compound could potentially be used as a monomer in the synthesis of novel copolymers with tailored properties.

Reactivity of the Indole Nucleus

The indole nucleus is an electron-rich aromatic system, and its reactivity is significantly influenced by the substituents it carries.

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles. The substitution typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate carbocation (arenium ion).

In this compound, the methoxy group at the C6 position and the methyl group on the nitrogen atom both influence the regioselectivity of EAS.

Methoxy Group : The methoxy group at C6 is a strong activating group due to its ability to donate electron density to the aromatic ring via resonance (+M effect). pressbooks.publibretexts.org This effect is most pronounced at the positions ortho and para to the substituent. In the case of a 6-methoxyindole (B132359), this would activate the C5 and C7 positions.

The combined effect of the inherent reactivity of the indole nucleus (favoring C3 substitution) and the directing effects of the N-methyl and 6-methoxy groups will determine the final substitution pattern. While C3 remains the most nucleophilic position in the pyrrole (B145914) ring of the indole, the activating effect of the methoxy group will also make the benzene (B151609) ring susceptible to electrophilic attack, particularly at the C5 and C7 positions. The outcome of a specific EAS reaction will depend on the nature of the electrophile and the reaction conditions.

The isocyanato group at the C2 position is an electron-withdrawing group (-I and -M effects). mdpi.com Its presence will have a deactivating effect on the indole ring, making it less reactive towards electrophiles compared to an unsubstituted indole.

The deactivating nature of the isocyanato group will reduce the electron density of the entire indole nucleus. However, its influence will be most strongly felt at the positions ortho and para to its point of attachment. In this case, it would deactivate the C3 position. Despite this deactivation, the C3 position in indoles is generally so highly activated that it often remains the site of electrophilic attack, albeit at a slower rate.

The interplay between the activating N-methyl and 6-methoxy groups and the deactivating 2-isocyanato group creates a complex substitution pattern. The strong activation by the methoxy group at the C5 and C7 positions might compete with the inherent reactivity of the C3 position, which is deactivated by the adjacent isocyanato group. Therefore, a mixture of products could be expected, with the precise ratio depending on the specific electrophile and reaction conditions.

| C7 | - | Activating (resonance) | - | Activated site, potential for substitution, steric hindrance may play a role. |

Nucleophilic Reactivity at the Indole Nitrogen

There is no specific information available in the reviewed literature regarding the nucleophilic reactivity at the indole nitrogen of this compound. Generally, the nitrogen atom in a 1-substituted indole, such as the 1-methyl group present in this molecule, is not nucleophilic as its lone pair is involved in the aromatic sextet of the pyrrole ring. Reactions involving nucleophilic attack at the N-1 position are uncommon unless the substituent at N-1 is a leaving group, which is not the case for a methyl group.

Oxidation Reactions of the Indole Ring

No studies detailing the oxidation of this compound were found. For indole rings in general, oxidation can lead to a variety of products depending on the oxidant used. The electron-donating nature of the methoxy and N-methyl groups would likely make the indole ring susceptible to oxidation, but the specific outcomes, regioselectivity, and the influence of the 2-isocyanato group have not been documented.

Reduction Reactions of the Indole Ring

There is no available literature describing the reduction of the indole ring in this compound. Reduction of the indole nucleus typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature, to yield indoline (B122111) derivatives. The isocyanato group is also susceptible to reduction, which would compete with the reduction of the aromatic ring system. However, no experimental data for this specific compound exists.

Mechanistic Studies of Transformations involving this compound

Comprehensive searches for mechanistic studies, including reaction pathways, intermediates, and kinetic or thermodynamic data specifically for this compound, did not yield any results. The isocyanate group is a highly reactive electrophile that readily reacts with nucleophiles such as alcohols, amines, and water. It is expected that the primary reactivity of this molecule would be dominated by the isocyanate functional group. However, without experimental or computational studies, any discussion of reaction mechanisms remains speculative.

Identification of Intermediates

There is no information available on the identification of reaction intermediates in transformations involving this compound.

Kinetic and Thermodynamic Aspects of Reactivity

No kinetic or thermodynamic data for reactions involving this compound has been reported in the scientific literature.

Structure Reactivity Relationships and Derivatization Applications

Conformational Analysis and Stereochemical Impact

The three-dimensional structure and conformational flexibility of 2-isocyanato-6-methoxy-1-methyl-1H-indole are governed by the rotational freedom and steric interactions of its substituents. The methoxy (B1213986) group at the C6 position is a key determinant of the molecule's conformational landscape. Studies on 6-methoxyindole (B132359) have shown that this group can exist in two primary planar conformations: syn and anti, defined by the orientation of the methyl group relative to the indole (B1671886) bicyclic system. nih.govosti.govhhu.de These conformers are separated by a rotational energy barrier, and both forms can be observed experimentally. hhu.de For the title compound, the presence of the N-methyl and C2-isocyanato groups introduces additional steric factors.

Electronic Effects of Substituents on Indole Reactivity

The reactivity of the indole nucleus is profoundly influenced by the electronic nature of its substituents. In this compound, each of the three substituents—methoxy, N-methyl, and isocyanato—exerts a distinct electronic effect that modulates the electron density of the π-system.

The methoxy group (-OCH₃) at the C6 position acts as a powerful activating group. This is due to the combination of two opposing effects: a weak, electron-withdrawing inductive effect (-I) from the electronegative oxygen atom and a strong, electron-donating resonance effect (+M) from the oxygen's lone pairs. researchgate.net The resonance effect, which involves the delocalization of a lone pair of electrons into the aromatic π-system, is dominant. This donation of electron density increases the nucleophilicity of the indole ring, making it more susceptible to electrophilic substitution. The activation is most pronounced at the positions ortho and para to the methoxy group, namely C5 and C7.

Substitution of the indole nitrogen with a methyl group (-CH₃) has both electronic and steric consequences. Electronically, the methyl group is weakly electron-donating through a positive inductive effect (+I), which slightly increases the electron density of the pyrrole (B145914) ring. mdpi.com This contrasts with an unsubstituted indole, where the N-H bond can act as a hydrogen bond donor. The presence of the N-methyl group removes this capability and introduces a degree of steric hindrance around the nitrogen atom, which can influence reaction pathways that involve this region of the molecule. msu.edu

The isocyanato group (-N=C=O) at the C2 position is a potent electron-withdrawing group. The high electronegativity of the oxygen and nitrogen atoms pulls electron density away from the indole ring through both inductive and resonance effects (-I, -M). The carbon atom of the isocyanate is highly electrophilic and susceptible to nucleophilic attack. researchgate.net By withdrawing electron density from the indole π-system, the isocyanato group deactivates the ring toward electrophilic attack, particularly at the C3 position, which is typically the most nucleophilic site in activated indoles. This electronic pull complements the activating effect of the C6-methoxy group, creating a molecule with a highly reactive electrophilic center at the isocyanate carbon, while the benzene (B151609) portion of the indole ring remains electron-rich.

| Substituent | Position | Inductive Effect | Resonance (Mesomeric) Effect | Overall Effect on Indole Ring |

|---|---|---|---|---|

| Methoxy (-OCH₃) | C6 | Electron-withdrawing (-I) | Strongly electron-donating (+M) | Activating (electron-donating) |

| N-Methyl (-CH₃) | N1 | Weakly electron-donating (+I) | N/A | Weakly activating |

| Isocyanato (-NCO) | C2 | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating (electron-withdrawing) |

Synthesis of Advanced Derivatives

The chemical architecture of this compound makes it a versatile building block for the synthesis of advanced derivatives, particularly in the field of medicinal chemistry. nih.govrsc.org The indole core is considered a "privileged scaffold" due to its prevalence in bioactive natural products and its ability to interact with numerous biological targets. researchgate.net The isocyanate functionality serves as a highly reactive handle for derivatization.

The primary design principle involving this compound is its use as an electrophile in addition reactions. Isocyanates readily react with nucleophiles such as amines and alcohols to form urea (B33335) and carbamate (B1207046) linkages, respectively. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern drug discovery for several reasons:

Molecular Diversity: A single isocyanate precursor can be reacted with a large library of amines or alcohols to rapidly generate a diverse set of derivatives. asianpubs.orgorganic-chemistry.org

Hydrogen Bonding: The resulting urea or carbamate moiety is an excellent hydrogen bond donor and acceptor, which can facilitate strong and specific interactions with protein targets like enzymes or receptors. nih.govresearchgate.net

Structural Mimicry: The urea linkage can be used as a stable and metabolically robust bioisostere for other functional groups, such as amides or carbamates, which may be prone to hydrolysis. rsc.org

By combining the electron-rich indole scaffold with the versatile reactivity of the isocyanate group, novel compounds can be designed as inhibitors for various enzymes, such as protein kinases or carbonic anhydrases. nih.govresearchgate.netasianpubs.org The substituents on the amine or alcohol can be systematically varied to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

| Nucleophile (Reagent) | Resulting Functional Group | Derivative Class |

|---|---|---|

| Primary/Secondary Amine (R-NH₂ / R₂NH) | -NH-C(O)-NHR / -NH-C(O)-NR₂ | N,N'-Disubstituted or Trisubstituted Ureas |

| Alcohol (R-OH) | -NH-C(O)-OR | Carbamates |

| Hydrazine (R-NH-NH₂) | -NH-C(O)-NH-NHR | Semicarbazides |

| Water (H₂O) | -NH-C(O)-OH → [-NH₂] | Carbamic Acid (unstable, decarboxylates to amine) |

Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, are highly valued for their efficiency and atom economy. researchgate.net The electrophilic nature of the isocyanate group makes 2-isocyanatoindoles prime candidates for participation in such reactions.

While specific examples involving this compound are not documented, its reactivity can be inferred from known MCRs of other aryl isocyanates. For instance, isocyanate-based MCRs are widely used for the synthesis of ureas, amides, and other valuable derivatives. nih.gov It is conceivable that this compound could participate in Ugi or Passerini-type reactions, where the isocyanate acts as the electrophilic component.

In a hypothetical Ugi-type reaction, this compound could react with an aldehyde or ketone, an amine, and an isocyanide to generate complex α-acylamino carboxamide derivatives appended to the indole core. Similarly, a Passerini-type reaction with an aldehyde or ketone and a carboxylic acid could yield α-acyloxy carboxamides.

The following table illustrates a hypothetical three-component reaction based on the known reactivity of isocyanates, showcasing the potential of this compound in MCRs.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product | Reaction Type |

| This compound | A primary amine (e.g., Aniline) | An aldehyde (e.g., Benzaldehyde) | A substituted urea derivative with an imine moiety | Three-Component Condensation |

Utilization as a Versatile Synthetic Intermediate

The high reactivity of the isocyanate group in this compound makes it a versatile intermediate for the synthesis of a wide range of heterocyclic and acyclic compounds. The isocyanate can readily react with various nucleophiles to afford a diverse set of derivatives.

Synthesis of Urea Derivatives: The most common reaction of isocyanates is their addition reaction with amines to form ureas. wikipedia.org Thus, this compound can serve as a precursor for a library of N-indolyl ureas by reacting it with a variety of primary and secondary amines. These urea derivatives are of interest as they are found in many biologically active compounds. asianpubs.org

Synthesis of Carbamates and Thiocarbamates: Reaction with alcohols or phenols would lead to the formation of carbamates, while reaction with thiols would yield thiocarbamates. These functional groups are also prevalent in medicinal chemistry.

Cycloaddition Reactions: Isocyanates can participate in cycloaddition reactions. For example, they can react with dienes in Diels-Alder type reactions or with other unsaturated systems to form various heterocyclic rings. While less common for isocyanates as the dienophile, such reactions could provide access to novel fused indole systems.

The table below summarizes the potential derivatization of this compound based on the established reactivity of isocyanates.

| Nucleophile | Product Class | Potential Application |

| Primary/Secondary Amines | Substituted Ureas | Biologically active scaffolds |

| Alcohols/Phenols | Carbamates | Medicinal chemistry building blocks |

| Thiols | Thiocarbamates | Agrochemical and pharmaceutical intermediates |

| Dienes | Cycloadducts | Novel heterocyclic systems |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely used to determine molecular properties from first principles.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jmchemsci.com It is widely employed in modern medicinal chemistry to model the three-dimensional structures of molecules and compute their ground-state energies. jmchemsci.comnih.gov DFT calculations are valuable for predicting a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics like frontier molecular orbitals (HOMO and LUMO). jmchemsci.comresearchgate.net

For indole (B1671886) derivatives, DFT has been used to study reaction mechanisms, stability, and electronic properties. jmchemsci.comnih.gov For instance, in the study of Diels-Alder reactions involving related cyclic compounds, DFT has been used to determine the stability of different stereochemical products. researchgate.net While specific DFT studies focused solely on 2-isocyanato-6-methoxy-1-methyl-1H-indole are not extensively documented in available literature, the methodology would typically involve optimizing the molecule's geometry using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)) to predict its most stable conformation and electronic properties. nih.gov

Ab initio (from the beginning) methods are a class of quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of empirical parameters. These methods can provide highly accurate results, though often at a greater computational cost compared to DFT. nih.gov High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, have been successfully used to determine the gas-phase standard molar enthalpies of formation for related methoxy-substituted cyclic ketones like indanones. researchgate.netmdpi.com In these studies, the computationally derived energetic properties showed good agreement with experimental results, demonstrating the predictive power of the approach. mdpi.com

For this compound, ab initio calculations could be employed to accurately determine its thermodynamic properties, such as enthalpy of formation, and to analyze the energetic effects of its substituent groups (isocyanate, methoxy (B1213986), and methyl) on the indole core.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net

In studies of indole and its derivatives, MEP maps reveal that the region around the nitrogen atom of the indole ring generally exhibits a negative electrostatic potential. researchgate.net For this compound, an MEP analysis would be expected to show significant negative potential around the oxygen and nitrogen atoms of the highly electronegative isocyanato (-NCO) group, as well as the oxygen of the methoxy (-OCH₃) group. These regions would represent the most likely sites for electrophilic interactions. Conversely, positive potential regions would likely be located around the hydrogen atoms.

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These predictions serve as a powerful aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations of NMR chemical shifts, often performed using DFT, can provide valuable assignments for ¹H and ¹³C spectra. uba.arcumhuriyet.edu.tr

For this compound, the chemical shifts can be predicted based on the known effects of its functional groups on the indole scaffold.

¹³C NMR: The carbon of the isocyanato group (-NCO) is expected to have a characteristic chemical shift. The methoxy group carbon (-OCH₃) typically resonates in the range of 55-63 ppm. researchgate.net The presence of two ortho substituents on an aromatic ring can cause deshielding of the methoxy carbon, shifting its resonance to around 62 ppm. researchgate.net The N-methyl group (-NCH₃) carbon would likely appear around 26-30 ppm. cumhuriyet.edu.tr The chemical shifts of the indole ring carbons would be influenced by the electronic effects of the substituents.

¹H NMR: The protons of the N-methyl group would appear as a singlet, as would the protons of the methoxy group. The aromatic protons on the indole ring would exhibit chemical shifts and coupling patterns dependent on their positions relative to the electron-donating methoxy group and the electron-withdrawing isocyanato group.

The following table provides estimated ¹³C NMR chemical shifts for key carbons in this compound, based on data from analogous substituted indoles and methoxy-aromatic compounds. cumhuriyet.edu.trresearchgate.net

| Carbon Atom | Estimated Chemical Shift (ppm) | Rationale |

| -NCO | 120 - 130 | Typical range for isocyanate carbons. |

| C2 | 135 - 145 | Attachment to electronegative NCO group. |

| C6 | 150 - 160 | Attachment to electron-donating -OCH₃ group. |

| -OC H₃ | 55 - 60 | Standard range for aromatic methoxy groups. |

| N-C H₃ | 26 - 32 | Typical range for N-methyl indole carbons. |

This is an interactive data table. Users can sort and filter the information presented.

Vibrational frequency analysis, typically performed using DFT, calculates the vibrational modes of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. This analysis is crucial for identifying characteristic functional groups.

The most prominent vibrational feature for this compound would be the very strong and sharp absorption band corresponding to the asymmetric stretching of the isocyanate (-N=C=O) group. This peak typically appears in the 2240–2275 cm⁻¹ region.

While direct studies on this specific molecule are limited, extensive research on the closely related compound 6-isocyano-1-methyl-1H-indole (6ICMI) provides significant insight. researchgate.netmdpi.comnih.gov The isonitrile (-NC) stretching vibration in 6ICMI was observed around 2120 cm⁻¹ and was found to be highly sensitive to the solvent environment. researchgate.net Theoretical calculations confirmed a strong correlation between the isonitrile stretching frequency and the solvent's properties, such as its polarizability and hydrogen-bond donor capacity. researchgate.netmdpi.com It is highly probable that the isocyanato stretch in this compound would exhibit similar sensitivity to its local environment, making it a potential IR probe.

The table below, adapted from studies on the analogue 6-isocyano-1-methyl-1H-indole, illustrates the solvent-dependent shift of the isonitrile stretching frequency, a phenomenon also expected for the isocyanato group. researchgate.net

| Solvent | Dielectric Constant (ε) | Isonitrile Stretch ν(NC) (cm⁻¹) |

| Toluene | 2.38 | 2116.8 |

| 1,4-Dioxane | 2.21 | 2118.0 |

| Tetrahydrofuran (B95107) (THF) | 7.58 | 2118.8 |

| Acetonitrile | 37.50 | 2120.4 |

| Dimethylformamide (DMF) | 36.70 | 2120.7 |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.70 | 2121.2 |

This is an interactive data table based on data for the analogue 6-isocyano-1-methyl-1H-indole. Users can sort and filter the information presented.

Reaction Mechanism Modeling and Transition State Analysis

Detailed theoretical studies modeling the reaction mechanisms and transition states specifically for this compound are not extensively available in the current body of scientific literature. While computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping reaction pathways and calculating activation energies, published research focusing on this particular indole isocyanate is scarce.

In broader contexts, DFT calculations have been employed to understand the reactivity of the isocyanate group with various nucleophiles and the influence of substituents on the indole ring. cardiff.ac.ukresearchgate.net Such studies typically involve:

Locating Stationary Points: Identification of the geometries of reactants, products, intermediates, and transition states on the potential energy surface.

Frequency Calculations: Characterization of stationary points as minima (reactants, products, intermediates) or first-order saddle points (transition states) and the calculation of zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirmation that a located transition state connects the correct reactants and products.

For this compound, a hypothetical reaction, for instance with an alcohol to form a carbamate (B1207046), would be modeled to determine the transition state structure and the associated energy barrier. The electron-donating methoxy group at the 6-position and the methyl group at the 1-position would be expected to influence the electron density of the indole ring and, consequently, the reactivity of the isocyanate group at the 2-position. However, without specific published studies, any analysis remains speculative.

Molecular Dynamics Simulations

As of the latest review of scientific literature, there are no published molecular dynamics (MD) simulations specifically centered on this compound. MD simulations are a computational method used to study the physical movement of atoms and molecules over time.

Should such studies be undertaken, they could provide valuable information on:

Conformational Analysis: Exploring the different spatial arrangements (conformers) of the molecule and their relative stabilities.

Solvation Effects: Simulating the behavior of the molecule in various solvents to understand how the solvent influences its structure and reactivity.

Intermolecular Interactions: Investigating how the molecule interacts with other molecules, which is crucial for understanding its behavior in condensed phases or in biological systems.

Given the absence of specific MD simulation data for this compound, a detailed discussion on this topic is not possible at this time.

Structure-Property Relationships Derived from Theoretical Studies

Theoretical studies establishing a direct relationship between the structure of this compound and its properties are not well-documented in peer-reviewed literature. However, general principles of computational chemistry allow for predictions of how its structural features might influence its chemical behavior.

Key structural features of this molecule include:

The indole nucleus , an aromatic heterocyclic system.

An isocyanate group (-N=C=O) at the 2-position, which is a highly reactive functional group.

A methoxy group (-OCH₃) at the 6-position, which is an electron-donating group.

A methyl group (-CH₃) at the 1-position (the indole nitrogen), which can influence the electronic properties and steric environment of the ring.

Theoretical calculations on similar methoxy-substituted aromatic compounds have shown that the position of the methoxy group can significantly affect the molecule's electronic properties, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO). mdpi.com For this compound, the methoxy group would be expected to increase the electron density of the indole ring, which could, in turn, affect the electrophilicity of the isocyanate carbon.

A summary of predicted influences based on general theoretical principles is presented in the table below.

| Structural Feature | Predicted Influence on Properties |

|---|---|

| Isocyanate Group (-NCO) at C2 | Primary site of reactivity; susceptible to nucleophilic attack at the central carbon. |

| Methoxy Group (-OCH₃) at C6 | Electron-donating; likely increases the electron density of the indole ring, potentially modulating the reactivity of the isocyanate group. |

| Methyl Group (-CH₃) at N1 | Blocks the N-H reactivity of a parent indole and can influence the overall electronic distribution and steric accessibility of the molecule. |

These relationships are derived from foundational chemical principles rather than specific computational studies on the target molecule. Detailed quantitative structure-property relationships would require dedicated theoretical investigations.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy would provide critical information about the number of different types of protons and their neighboring environments in 2-isocyanato-6-methoxy-1-methyl-1H-indole. The expected chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing isocyanate group, as well as the indole (B1671886) ring system.

Expected ¹H NMR Data:

Aromatic Protons: The protons on the benzene (B151609) ring of the indole nucleus (H-4, H-5, and H-7) would appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The specific coupling patterns (e.g., doublets, doublet of doublets) would reveal their connectivity.

Indole C3-H Proton: The proton at the C3 position is expected to appear as a singlet in a distinct region of the spectrum.

N-Methyl Protons: The three protons of the N-methyl group (N-CH₃) would give rise to a sharp singlet, typically around δ 3.7-4.0 ppm.

Methoxy Protons: The protons of the methoxy group (O-CH₃) would also produce a characteristic singlet, generally found around δ 3.8-3.9 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.0-7.4 | d |

| H-5 | ~6.7-6.9 | dd |

| H-7 | ~6.8-7.0 | d |

| C3-H | ~6.5-6.7 | s |

| N-CH₃ | ~3.7-4.0 | s |

¹³C NMR for Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms present in a molecule. The chemical shifts of the carbon atoms in this compound would be characteristic of the indole core, the methoxy group, the N-methyl group, and the highly deshielded isocyanate carbon.

Expected ¹³C NMR Data:

Isocyanate Carbon (-N=C=O): This carbon is expected to have a highly characteristic and deshielded chemical shift, appearing far downfield in the spectrum, typically in the range of δ 120-140 ppm.

Indole Ring Carbons: The carbon atoms of the indole ring system would produce a series of signals in the aromatic region (δ 100-160 ppm). The C-6 carbon, bonded to the electron-donating methoxy group, would be significantly shielded.

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group would appear in the aliphatic region, typically around δ 30-35 ppm.

Methoxy Carbon (O-CH₃): The methoxy carbon signal is expected around δ 55-60 ppm. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Isocyanate) | ~120-140 |

| C-2 (Isocyanate-bearing) | ~135-145 |

| C-3 | ~100-105 |

| C-3a | ~125-130 |

| C-4 | ~115-120 |

| C-5 | ~110-115 |

| C-6 (Methoxy-bearing) | ~155-160 |

| C-7 | ~95-100 |

| C-7a | ~130-135 |

| N-CH₃ | ~30-35 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the aromatic protons on the indole ring. tetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. tetratek.com.tr

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. tetratek.com.tr HMBC would be crucial for confirming the placement of the methoxy and N-methyl groups by showing correlations from their protons to the respective carbons on the indole ring. It would also solidify the assignments of the quaternary (non-protonated) carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.